molecular formula C17H17ClN2O2 B2997290 2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide CAS No. 1436062-68-8

2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide

Cat. No.: B2997290
CAS No.: 1436062-68-8
M. Wt: 316.79
InChI Key: BZUGBJQEFHKCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-15-13(7-4-10-19-15)16(21)20-11-17(22)9-3-6-12-5-1-2-8-14(12)17/h1-2,4-5,7-8,10,22H,3,6,9,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUGBJQEFHKCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(CNC(=O)C3=C(N=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide, also known by its CAS number 1436062-68-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClN2O2C_{17}H_{17}ClN_{2}O_{2} with a molecular weight of 304.78 g/mol. The compound features a pyridine ring substituted with a chloro group and a naphthalene derivative, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC17H17ClN2O2
Molecular Weight304.78 g/mol
CAS Number1436062-68-8
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling and viral replication. Preliminary studies suggest that it may exhibit antiviral properties , making it a candidate for therapeutic applications against viral infections.

Antiviral Activity

Research indicates that compounds similar to this compound have shown promising results in inhibiting viral replication. For instance, studies on related pyridine derivatives have demonstrated their effectiveness in reducing viral loads in cellular models .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the same structural class as this compound:

  • Antimicrobial Evaluation : A study evaluating various derivatives showed significant antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging between 0.22 to 0.25 μg/mL for the most active derivatives .
  • Antiviral Properties : Research highlighted the potential antiviral effects of similar compounds against viral strains, indicating that structural modifications can enhance efficacy against specific targets .
  • Structure–Activity Relationship (SAR) : The SAR analysis suggests that the presence of halogen substituents (like chlorine) and hydroxyl groups in the structure can significantly influence the compound's biological activity, enhancing its interaction with target sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.